

An In-depth Technical Guide to Azido-PEG4-alcohol (CAS: 86770-67-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG4-alcohol

Cat. No.: B1666432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG4-alcohol**, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical and physical properties, provides experimental protocols for its application, and visualizes key mechanisms and workflows.

Core Properties of Azido-PEG4-alcohol

Azido-PEG4-alcohol is a polyethylene glycol (PEG) derivative containing a terminal azide group and a hydroxyl group, separated by a four-unit PEG spacer. This structure imparts desirable characteristics for its use as a linker molecule. The azide group allows for highly specific and efficient "click chemistry" reactions, while the hydroxyl group can be further functionalized. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.

Chemical and Physical Data

A summary of the key quantitative data for **Azido-PEG4-alcohol** is presented in Table 1.

Property	Value	References
CAS Number	86770-67-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	C8H17N3O4	[1] [2] [3] [5] [6]
Molecular Weight	219.24 g/mol	[2] [4] [6]
Appearance	Colorless to light yellow liquid/oil	[2] [3]
Purity	≥95.0% to ≥98%	[2] [4] [6]
Solubility	Miscible with water and most organic solvents (e.g., DMSO, DMF)	[6]
Refractive Index	~1.46	[4]

Storage and Handling

Proper storage and handling are critical to maintain the integrity of **Azido-PEG4-alcohol**.

Condition	Recommendation	References
Storage Temperature	Long-term: -20°C; Short-term: 2-8°C	[2] [3]
Handling	Store in a dry, dark place. Avoid heat, flames, and sparks. Wear appropriate personal protective equipment (gloves, eye protection).	[1]

Key Applications in Research and Drug Development

The unique bifunctional nature of **Azido-PEG4-alcohol** makes it a valuable tool in several advanced scientific applications, most notably in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry

Azido-PEG4-alcohol is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological systems.[5]

PROTACS

As a flexible and hydrophilic linker, **Azido-PEG4-alcohol** is frequently used in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Azido-PEG4-alcohol** provides the necessary spacing and solubility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.[6] A notable application is in the development of PROTACs for the degradation of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[6]

Experimental Protocols

The following are representative protocols for the use of **Azido-PEG4-alcohol** in its primary applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to **Azido-PEG4-alcohol**.

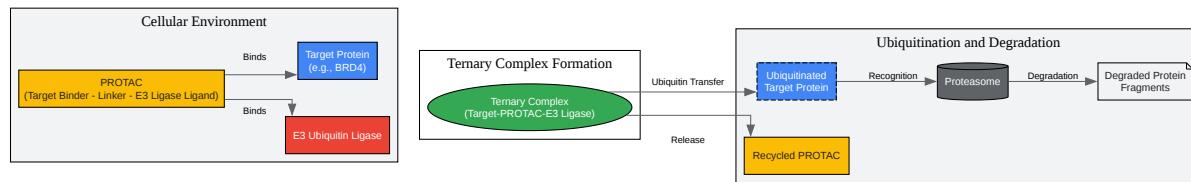
Materials:

- **Azido-PEG4-alcohol**
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

- A suitable ligand (e.g., THPTA or TBTA)
- Appropriate solvent (e.g., water, DMSO, or a mixture)

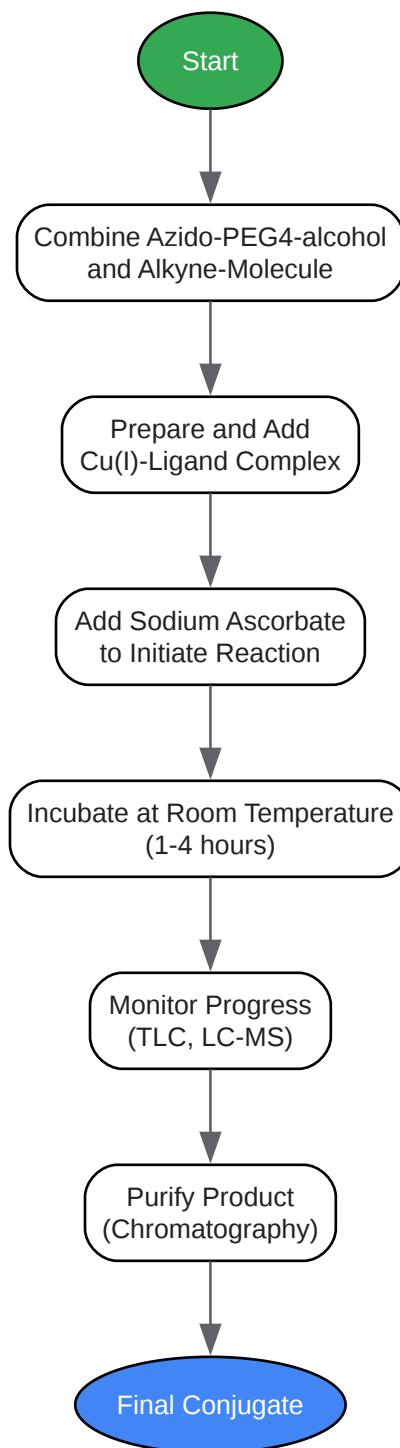
Procedure:

- Prepare stock solutions of all reagents in the chosen solvent.
- In a reaction vessel, combine the alkyne-containing molecule and **Azido-PEG4-alcohol**.
- In a separate tube, pre-mix the CuSO₄ and the ligand.
- Add the copper-ligand complex to the reaction mixture.
- Initiate the reaction by adding a fresh solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature for 1-4 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, purify the product using a suitable method (e.g., chromatography).

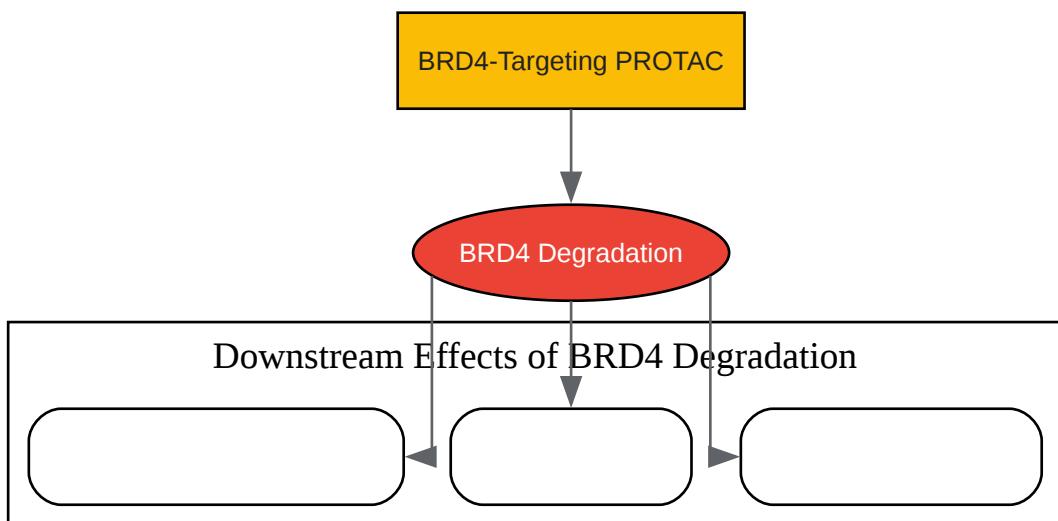

Representative Workflow for PROTAC Synthesis for BRD4 Degradation

This workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using **Azido-PEG4-alcohol** as a linker. This is a multi-step process that involves the synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using the linker.

Step 1: Functionalization of one of the binding moieties with an alkyne group. Step 2: Reaction of the hydroxyl group of **Azido-PEG4-alcohol** with the other binding moiety. Step 3: CuAAC reaction to link the two functionalized binders.


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of **Azido-PEG4-alcohol**.


[Click to download full resolution via product page](#)

Caption: Mechanism of action for a PROTAC utilizing a linker like **Azido-PEG4-alcohol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway showing the effects of BRD4 degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. axispharm.com [axispharm.com]
- 2. file.leyan.com [file.leyan.com]
- 3. Azido-PEG4-alcohol, 86770-67-4 | BroadPharm [broadpharm.com]
- 4. 86770-67-4 2-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}ethanol AKSci AMTGC272 [aksci.com]
- 5. 86770-67-4, Azido-PEG4-alcohol for Click Chemistry - Biopharma PEG [biochempeg.com]
- 6. xcessbio.com [xcessbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG4-alcohol (CAS: 86770-67-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666432#azido-peg4-alcohol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com